

An In-depth Technical Guide to Amfenac-d5: Chemical Structure and Properties

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Compound of Interest

Compound Name: Amfenac-d5

Cat. No.: B12388588

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Introduction

Amfenac-d5 is a deuterated analog of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). Amfenac itself is the active metabolite of Nepafenac and functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. The incorporation of deuterium atoms into the Amfenac structure, specifically on the benzoyl ring, makes **Amfenac-d5** a valuable tool in pharmacokinetic and metabolic studies. The increased mass of deuterium can alter the metabolic profile of the drug, often leading to a longer half-life and reduced metabolic switching. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Amfenac-d5**.

Chemical Structure and Identification

Amfenac-d5 is structurally similar to its parent compound, Amfenac, with the key difference being the substitution of five hydrogen atoms with deuterium on the benzoyl moiety.

Chemical Structure:

A 2D representation of the chemical structure of **Amfenac-d5** Sodium Salt Hydrate is not available in the search results. The IUPAC name and molecular formula provide a textual description of the structure.

Synonyms: 2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium Salt, [2-Amino-3-(benzoyl-d5)phenyl]acetic Acid Sodium Salt[1]

Identifier	Value
IUPAC Name	Sodium 2-(2-amino-3-(benzoyl-d5)phenyl)acetate hydrate
Molecular Formula	C ₁₅ H ₇ D ₅ NNaO ₃ [1]
Molecular Weight	282.29 g/mol [1]
CAS Number	Not available for the deuterated sodium salt. The unlabeled parent compound Amfenac has the CAS number 51579-82-9.[2]
Parent Compound	Amfenac

Physicochemical Properties

The physicochemical properties of **Amfenac-d5** are crucial for its formulation, delivery, and biological activity. While extensive experimental data for the deuterated compound is not publicly available, some key properties have been reported by various suppliers.

Property	Value	Source
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	
Storage Conditions	Dry, dark, and at -20°C for long-term storage (≥1 year)	
Stock Solution Storage	0 - 4°C for up to 1 month	

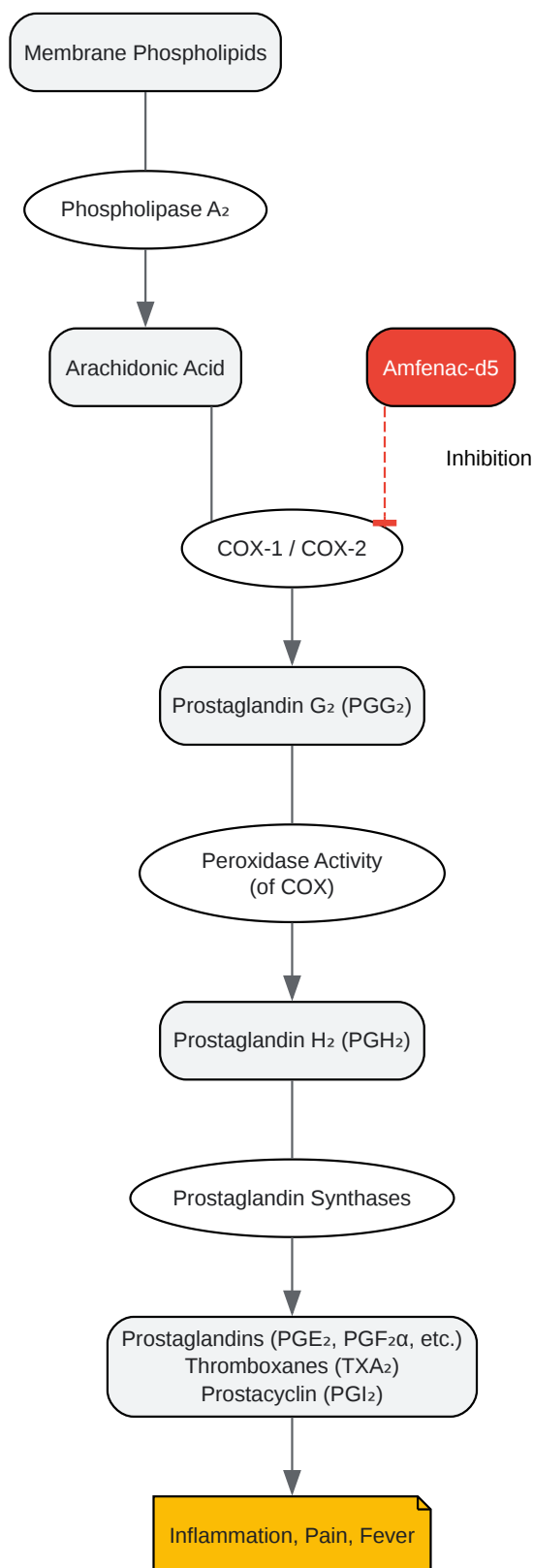
Mechanism of Action: Inhibition of Cyclooxygenase

Amfenac, the parent compound of **Amfenac-d5**, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators

of inflammation, pain, and fever. By blocking this pathway, Amfenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Amfenac is a potent inhibitor of both COX-1 and COX-2.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX enzymes in the prostaglandin biosynthesis pathway and the point of inhibition by Amfenac.



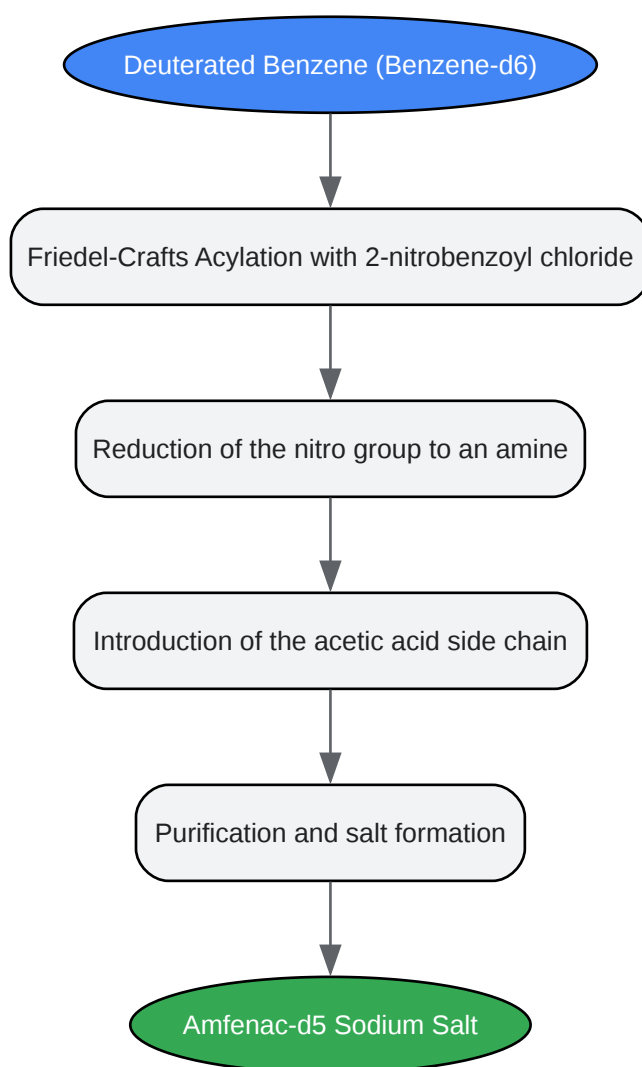
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Caption: Inhibition of COX-1 and COX-2 by Amfenac blocks prostaglandin synthesis.

Experimental Protocols

Synthesis of Amfenac-d5: A Representative Workflow

While a specific, detailed synthesis protocol for **Amfenac-d5** is not readily available in the public domain, a general workflow for the synthesis of deuterated aromatic compounds can be proposed. The synthesis would likely involve the use of a deuterated starting material, such as deuterated benzene, and proceed through several steps to construct the final molecule.



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Caption: A plausible synthetic workflow for **Amfenac-d5**.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of the parent compound, Amfenac, in plasma has been described and can be adapted for the analysis of **Amfenac-d5**.

Instrumentation:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Reversed-phase ODS (Octadecyl-silane) column.
- Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 7.0).
- Detection: UV at 245 nm.

Sample Preparation (for plasma samples):

- To 100 µL of plasma, add 100 µL of purified water.
- Add 0.2 g of ammonium sulphate.
- Add 100 µL of ethanol containing an internal standard (e.g., fenbufen).
- Centrifuge the mixture.
- Inject the ethanol layer directly into the HPLC system.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. For Amfenac, the reported detection limit in plasma was 0.1 µg/mL.

In Vitro COX Inhibition Assay: A General Protocol

The inhibitory activity of **Amfenac-d5** on COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

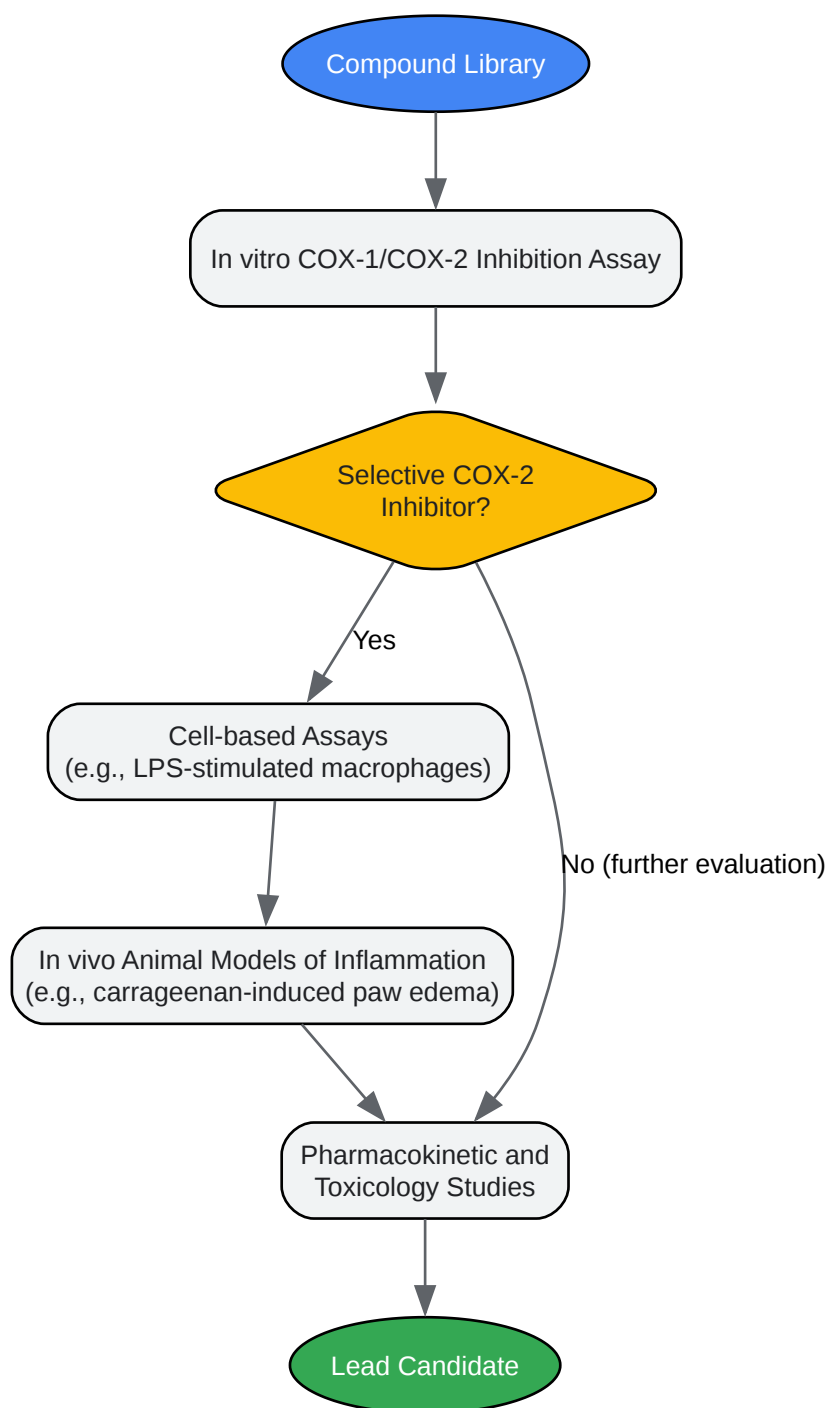
Materials:

- Human recombinant COX-1 and COX-2 enzymes.
- Arachidonic acid (substrate).
- Heme (cofactor).
- Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8, containing 5 mM EDTA and 2 mM phenol).
- **Amfenac-d5** test solution (dissolved in DMSO).
- EIA detection reagents.

Procedure:

- In a 96-well plate, add the reaction buffer, COX enzyme (either COX-1 or COX-2), and heme.
- Add the **Amfenac-d5** test solution at various concentrations.
- Initiate the reaction by adding arachidonic acid.
- Incubate at a controlled temperature (e.g., 37°C).
- Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using the EIA kit according to the manufacturer's instructions.
- Calculate the percentage of COX inhibition for each concentration of **Amfenac-d5** and determine the IC₅₀ value (the concentration that causes 50% inhibition).

The following diagram outlines a typical workflow for screening potential anti-inflammatory drugs.



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Caption: General workflow for NSAID screening and development.

Conclusion

Amfenac-d5 is a critical tool for researchers in the fields of pharmacology and drug metabolism. Its deuterated structure allows for precise tracing and quantification in biological systems, aiding in the understanding of the pharmacokinetics and metabolic fate of Amfenac. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, serves as a valuable resource for scientists and professionals engaged in the development and evaluation of anti-inflammatory therapeutics.

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References

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